molecular formula C15H10N2 B1207256 5H-Quinindoline CAS No. 243-38-9

5H-Quinindoline

Cat. No. B1207256
CAS RN: 243-38-9
M. Wt: 218.25 g/mol
InChI Key: RDFSPMPXDYGXHP-UHFFFAOYSA-N
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Description

5H-Quinindoline, also known as 5H-indolo[3,2-c]quinoline, is a heterocyclic compound. It has a molecular formula of C15H10N2 and an average mass of 246.307 Da .


Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

The molecular structure of 5H-Quinindoline consists of a double ring structure and a heteroatom (N) in its molecules . This allows these compounds to be successfully employed in various transformations .


Chemical Reactions Analysis

The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be successfully employed in various transformations . For example, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .


Physical And Chemical Properties Analysis

5H-Quinindoline has a density of 1.3±0.1 g/cm3, a boiling point of 488.1±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . Its enthalpy of vaporization is 72.5±3.0 kJ/mol, and it has a flash point of 223.0±18.6 °C . The index of refraction is 1.777, and it has a molar refractivity of 82.0±0.3 cm3 .

Scientific Research Applications

Optoelectronic Device Applications

6H-indolo[2,3-b]quinoline derivatives are utilized in various optoelectronic devices due to their unique properties. They serve as sensitizers , semiconductors , and materials for light-emitting and sensor applications . The indolo[2,3-b]quinoxaline framework is particularly significant in this field, contributing to advancements in technology that require materials with specific light absorption and emission characteristics.

Medicinal Chemistry: Antiviral Properties

Some derivatives of 6H-indolo[2,3-b]quinoline have demonstrated antiviral effects against human viruses such as CMV, HSV-1, and VZV . Their mechanism of action involves the intercalation of DNA between nucleobases, which can inhibit the replication of viral DNA, making them potential candidates for antiviral drug development.

Antitumor Activity

The compound’s framework is common in biologically active compounds that exhibit antitumor properties . Research has shown that certain derivatives can be effective in targeting cancer cells, providing a pathway for the development of new anticancer drugs.

Antidiabetic Effects

In the realm of diabetes research, 6H-indolo[2,3-b]quinoline derivatives have been identified to have antidiabetic activity . This opens up possibilities for these compounds to be used in the treatment or management of diabetes, although further research is needed to fully understand their potential and mechanisms.

Synthesis of Bioactive N-Substituted Derivatives

A research group from India has developed a new method for obtaining a broad range of biologically active N-substituted 6H-indolo[2,3-b]quinoxalines . This method involves Ru(II)-catalyzed tandem ortho-C–H functionalization reactions, yielding products with high efficiency, which is crucial for pharmaceutical applications where the synthesis of complex molecules is required.

Development of Natural Alkaloid Derivatives

Quinindoline derivatives, including the simplest substituents on the quinindoline core structure, are important in the field of medical and biological chemistry . They are key components in traditional herbal medicine and serve as model structures for pharmaceutical compound design due to their versatile bioactivities, such as antimalaria , antitumor , and antibacterial properties .

properties

IUPAC Name

6H-indolo[2,3-b]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2/c1-3-7-13-10(5-1)9-12-11-6-2-4-8-14(11)17-15(12)16-13/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFSPMPXDYGXHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C4=CC=CC=C4NC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179028
Record name 5H-Quinindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-Quinindoline

CAS RN

243-38-9
Record name 5H-Quinindoline
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Quinindoline
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Record name 5H-Quinindoline
Source EPA DSSTox
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Record name 5H-quinindoline
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Record name 5H-Quinindoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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